molecular formula C13H16ClFN6O2S B6966641 1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine

1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine

Cat. No.: B6966641
M. Wt: 374.82 g/mol
InChI Key: QNTDPPBRDXKVAH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 3-chloro-4-fluorophenyl group and a 1-methyltetrazol-5-ylmethyl group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN6O2S/c1-19-13(16-17-18-19)9-20-4-6-21(7-5-20)24(22,23)10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDPPBRDXKVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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